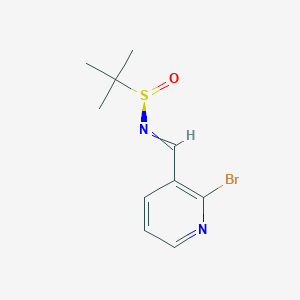
(R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide is a compound of interest in the field of organic chemistry It features a bromopyridine moiety, which is known for its versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-bromopyridine-3-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide is used as an intermediate in the synthesis of more complex molecules. Its bromopyridine moiety makes it a valuable building block for constructing heterocyclic compounds.
Biology
In biological research, this compound can be used to study the interactions of bromopyridine derivatives with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mécanisme D'action
The mechanism of action of (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfinamide group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of (R,E)-N-((2-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide.
2-Bromopyridine-3-acetic acid: Another bromopyridine derivative with different functional groups.
4-Bromopyridine: A simpler bromopyridine compound used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of a bromopyridine moiety and a sulfinamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H13BrN2OS |
|---|---|
Poids moléculaire |
289.19 g/mol |
Nom IUPAC |
(R)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-5-4-6-12-9(8)11/h4-7H,1-3H3/t15-/m1/s1 |
Clé InChI |
ZPZAAUDPQFJHBC-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)[S@@](=O)N=CC1=C(N=CC=C1)Br |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=C(N=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


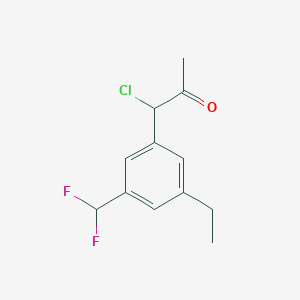
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
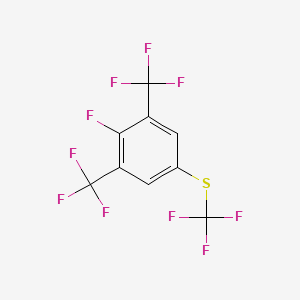
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
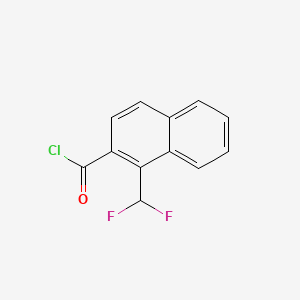
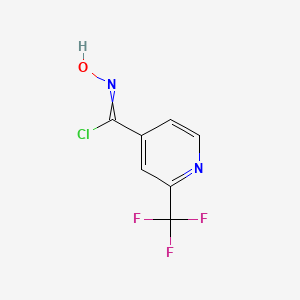
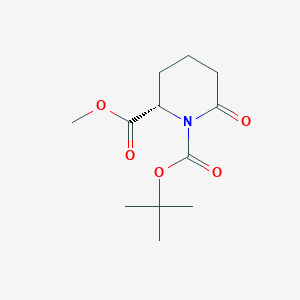

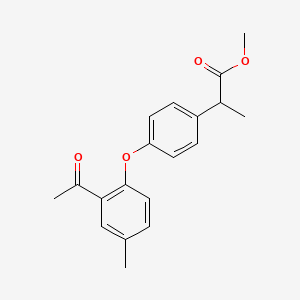


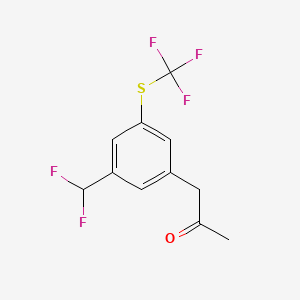

![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B14043310.png)
